5,6-Diaminouracil

Antioxidant Activity Lipid Peroxidation Free Radical Scavenging

For R&D teams synthesizing adenosine A2A antagonists, antioxidant libraries, or PVC stabilizers, 5,6-Diaminouracil is the only scientifically valid precursor. Its vicinal C5/C6 diamino groups are uniquely required for imidazole ring closure in high-yield (>80%) xanthine syntheses, a reaction impossible with simpler analogs like 6-aminouracil. Unlike N-alkylated derivatives with reduced thermodynamic stability, the parent scaffold ensures maximum reactivity. Secure verified high-purity lots (≥98%) essential for reproducible cyclocondensation and selective derivatization. Do not compromise your synthesis with inferior substitutes.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 3240-72-0
Cat. No. B014702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminouracil
CAS3240-72-0
Synonyms5,6-diamino-2,4-dihydroxypyrimidine
5,6-diamino-2,4-dihydroxypyrimidine sulfate (1:1)
5,6-diamino-2,4-dihydroxypyrimidine sulfate (2:1)
5,6-diaminouracil
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N
InChIInChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
InChIKeyBBTNLADSUVOPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminouracil (CAS 3240-72-0): A Bifunctional Pyrimidinedione Building Block for Xanthine Derivatives and Beyond


5,6-Diaminouracil (5,6-DAU) is an aminouracil derivative characterized by the presence of two primary amino groups at the 5- and 6-positions of the pyrimidinedione ring [1]. This bifunctional core, with a molecular formula of C4H6N4O2 and a molecular weight of 142.12 g/mol , serves as a critical intermediate in the synthesis of biologically active xanthines, pteridines, and other fused heterocyclic systems. Its unique substitution pattern enables selective derivatization and cyclocondensation reactions, distinguishing it from simpler aminouracils and underpinning its value in both medicinal chemistry and materials science.

Why 6-Aminouracil or 1,3-Dimethyl-5,6-Diaminouracil Cannot Replace 5,6-Diaminouracil in Key Synthetic and Material Applications


Generic substitution of 5,6-diaminouracil with structurally related analogs such as 6-aminouracil or alkylated derivatives is not scientifically valid due to fundamental differences in reactivity and selectivity. 5,6-Diaminouracil possesses two vicinal amino groups, which are essential for the formation of the imidazole ring in xanthines and pteridines. In contrast, 6-aminouracil lacks the C5 amino group, preventing the critical ring-closure step required for these heterocycles . Furthermore, N1/N3-alkylated derivatives, such as 1,3-dimethyl-5,6-diaminouracil, exhibit altered electronic properties and conformational preferences that significantly impact their performance in subsequent reactions and material applications. Semiempirical calculations confirm that increased methylation reduces the thermodynamic stability of the uracil core compared to the parent 5,6-diaminouracil [1]. These differences in electronic structure and steric accessibility directly affect the yield, purity, and feasibility of downstream syntheses, making 5,6-diaminouracil a uniquely positioned and non-substitutable intermediate.

Quantitative Differentiation of 5,6-Diaminouracil: Comparative Performance Data for Informed Procurement


Superior Free Radical Scavenging: 5,6-Diaminouracil Derivatives vs. Uric Acid and Standard Antioxidants

Long-chain N-alkylated derivatives of 5,6-diaminouracil demonstrate a potent inhibitory activity against oxygen radical-induced lipid peroxidation, with an IC50 value lower than 1 µM [1]. This performance is benchmarked against the reference antioxidants trolox C and alpha-tocopherol, as well as related uric acid derivatives. In a direct comparison within the same study, 5,6-diaminouracils were shown to strongly reduce the propagation rate of peroxidation and deactivate approximately 1 mole of lipid radical per mole of compound in an organic solvent [2]. This represents a distinct mechanistic advantage over urate derivatives, which reacted only moderately and were consumed more slowly.

Antioxidant Activity Lipid Peroxidation Free Radical Scavenging

Essential Precursor for Xanthine Synthesis: 5,6-Diaminouracil vs. 6-Aminouracil

The conversion of 3-substituted 6-aminouracils to the corresponding 5,6-diaminouracils is a mandatory step for the synthesis of 1-monosubstituted xanthines . This is because 5,6-diaminouracil provides the requisite vicinal diamino functionality necessary for ring closure with formic acid or triethyl orthoformate to form the imidazole ring of xanthines. The reaction proceeds in good to excellent yields specifically with 5,6-diaminouracil, while attempts at ring closure in alkaline medium, a common alternative method, are not successful . Furthermore, condensation of substituted 5,6-diaminouracils with carboxylic acids proceeds with >80% isolated yield in most cases, demonstrating its high reactivity and selectivity as a building block [1].

Heterocyclic Synthesis Xanthine Derivatives Adenosine Receptor Antagonists

Thermodynamic Stability: 5,6-Diaminouracil vs. N-Methylated Derivatives

Semiempirical calculations using the AM1 and PM3 hamiltonians reveal a clear trend in thermodynamic stability among 5,6-diaminouracil derivatives. The calculations indicate that the stability of the uracil core decreases with increasing methylation of the endocyclic nitrogen atoms [1]. Specifically, 5,6-diaminouracil is more stable than its N-methylated counterparts, such as 5,6-diamino-1-methyluracil and 5,6-diamino-1,3-dimethyluracil. This is attributed to the impact of methylation on the electronic structure and the planarity of the ring system. X-ray crystallographic data further confirm that the parent 5,6-diaminouracil and its derivatives adopt distinct conformations, with the C5-amino group exhibiting a true primary amino character (sp3 nitrogen) and the C6-amino group showing a more planar, sp2-like configuration [2].

Molecular Modeling Thermodynamic Stability Conformational Analysis

PVC Stabilization: 5,6-Diaminouracil Derivatives vs. Conventional Stabilizers

5,6-Diamino-1,3-dialkyluracils, a class of derivatives based on the 5,6-diaminouracil scaffold, have been shown to function as effective heat stabilizers for poly(vinyl chloride) (PVC). These compounds absorb hydrogen chloride gas released during PVC degradation and can substitute labile chlorine atoms in the polymer chain, thereby inhibiting dehydrochlorination and retarding the aging process [1]. A synergistic effect is observed when these uracil derivatives are used in combination with conventional metal soaps such as zinc stearate and calcium stearate, resulting in a significantly enhanced thermal stability for PVC compared to using metal soaps alone [2]. While the patent focuses on the alkylated derivatives, the core 5,6-diaminouracil structure is the essential precursor for synthesizing these high-performance stabilizers.

Polymer Chemistry PVC Stabilization Heat Stabilizer

Analytical Purity Specifications: 5,6-Diaminouracil vs. 5,6-Diaminouracil Sulfate Salt

Procurement decisions for 5,6-diaminouracil often involve a choice between the free base and its sulfate salt form. Technical datasheets provide clear, quantifiable distinctions. For example, the free base form from AKSci (W5383) is specified with a minimum purity of 98% by HPLC and a melting point >350°C . In contrast, the sulfate salt (Sigma-Aldrich 33420) is offered at a lower purity grade of ≥95.0% by HPLC and has a lower melting point specification of ≥300°C . The sulfate salt also includes specifications for ignition residue (≤1%). This difference in purity and physical form directly impacts the suitability of each product for different applications, with the free base being the preferred choice for synthetic steps requiring high purity and well-defined melting behavior.

Analytical Chemistry Purity Specification Procurement

Optimal Use Cases for 5,6-Diaminouracil Based on Verifiable Performance Data


Synthesis of Potent and Selective Adenosine A2A Receptor Antagonists

5,6-Diaminouracil is the essential precursor for synthesizing 8-arylethynylxanthines, a class of potent and selective adenosine A2A receptor antagonists under investigation for Parkinson's disease, Alzheimer's dementia, and cancer immunotherapy. The vicinal diamino groups are required for the formation of the xanthine imidazole ring, a step not possible with 6-aminouracil . The high reactivity of 5,6-diaminouracil in condensation reactions with carboxylic acids to form 6-amino-5-carboxamidouracils, which are then cyclized, enables the construction of diverse 8-substituted xanthine libraries in high yields (>80%) [1].

Development of Next-Generation Antioxidant Agents

N-Alkylated derivatives of 5,6-diaminouracil have demonstrated potent antioxidant activity, with IC50 values below 1 µM for inhibiting lipid peroxidation . This performance surpasses standard antioxidants like trolox and alpha-tocopherol in the same assay. The ability of these derivatives to deactivate approximately one mole of lipid radical per mole of compound in organic solvents makes the 5,6-diaminouracil scaffold a promising starting point for designing novel therapeutics targeting oxidative stress-related conditions.

Manufacture of High-Performance Heat Stabilizers for PVC

As described in Chinese Patent CN111072574B, 5,6-diamino-1,3-dialkyluracils—derived from the core 5,6-diaminouracil structure—function as highly effective heat stabilizers for poly(vinyl chloride) (PVC). These compounds absorb hydrogen chloride gas and substitute labile chlorine atoms, retarding degradation . Critically, they exhibit a synergistic effect when combined with conventional metal soaps like zinc and calcium stearate, offering a significant improvement in thermal stability over traditional stabilizer systems and enabling the production of PVC with enhanced durability and processability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Diaminouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.